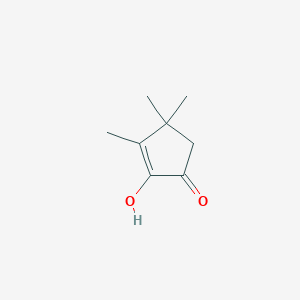

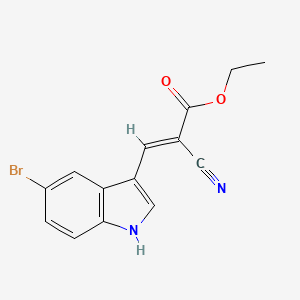

3-(4-oxocinnolin-1(4H)-yl)propanoic acid

描述

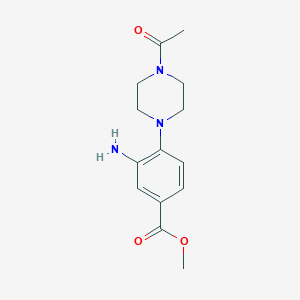

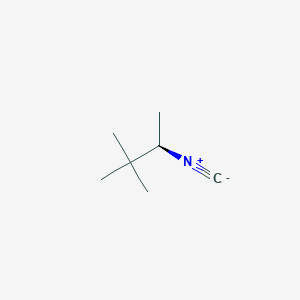

3-(4-oxocinnolin-1(4H)-yl)propanoic acid (OCPPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OCPPA is a derivative of cinnoline, which is a heterocyclic organic compound containing a benzene ring fused to a pyridine ring.

科学研究应用

Pharmaceutical Compound Analysis and Quality Control

A study focused on the analytical methods for quality control of promising active pharmaceutical ingredients (APIs) among derivatives of 4-oxoquinoline-3-propanoic acids. The research highlights the global increase in microbial resistance to antimicrobial drugs and the importance of finding new antibiotics. It specifically examined 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid and proposed the inclusion of 13C NMR-spectroscopy for control methods due to its ability to uniquely solve the problem of tautomeric forms of the compound. The study identified specific by-products of synthesis, emphasizing the necessity of stringent quality control methods to ensure the purity and efficacy of such compounds as potential antibiotics (Zubkov et al., 2016).

Chemical Synthesis and Molecular Interaction

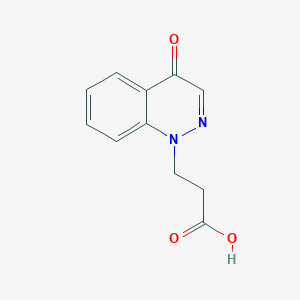

Research on the distribution behavior of oxolinic acid (OA), a compound structurally related to 3-(4-oxocinnolin-1(4H)-yl)propanoic acid, between 1-octanol and buffers across a broad range of pH values has provided insights into its interaction with dissolved organic carbon (DOC). The study found that the distribution coefficient of OA to DOC was significantly higher than theoretical predictions, suggesting an electrostatic character of interaction with DOC. This interaction is pivotal for understanding the environmental fate and transport of such compounds, especially in aquaculture where OA and similar antimicrobials are used (Lützhøft et al., 2000).

Novel Synthesis Approaches

The application of dearomatization strategies on the synthesis of furoquinolinone and angelicin derivatives from related compounds showcases an innovative approach to creating novel molecules. By combining oxidative dearomatization with a cascade of transition-metal catalyzed cyclization/addition/aromatization/lactamization sequences, researchers have developed a convergent and efficient method to produce these derivatives. Such methodologies expand the toolbox for synthesizing complex molecules with potential biological activities, illustrating the versatility and utility of 3-(4-oxocinnolin-1(4H)-yl)propanoic acid and its analogs in medicinal chemistry (Ye, Zhang, & Fan, 2012).

属性

IUPAC Name |

3-(4-oxocinnolin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-10-7-12-13(6-5-11(15)16)9-4-2-1-3-8(9)10/h1-4,7H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSHZNLCUKGOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=NN2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427932 | |

| Record name | 3-(4-oxocinnolin-1(4H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-oxocinnolin-1(4H)-yl)propanoic acid | |

CAS RN |

4320-73-4 | |

| Record name | 3-(4-oxocinnolin-1(4H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

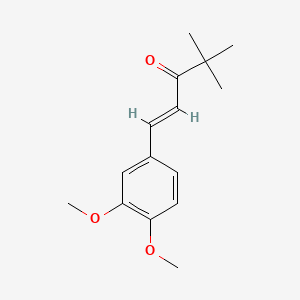

![(E,E)-[5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienyl]triphenylphosphonium chloride](/img/structure/B1624149.png)